1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyridopyrrolopyrimidine carboxamide class, characterized by a fused heterocyclic core with a carboxamide moiety at position 2. Its structure includes a 3-methoxypropyl group at N-1, a methyl group at position 9, and a pyridin-3-ylmethyl substituent on the carboxamide nitrogen (Figure 1). Key physicochemical properties include a molecular formula of C₂₃H₂₄N₅O₃ (inferred from analogous compounds) and a molecular weight of ~434.5 g/mol. Spectral data from related derivatives (e.g., $ ^1H $ NMR δ 1.96–1.99 for CH₂, 3.17 ppm for OCH₃) confirm the presence of methoxypropyl and methyl groups . The compound is synthesized via hydrolysis of ester precursors (e.g., methyl 4-oxopyridopyrrolopyrimidine-2-carboxylate) followed by CDI-mediated coupling with pyridin-3-ylmethylamine .
Properties
IUPAC Name |
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3/c1-15-6-4-9-27-19(15)25-20-17(22(27)29)12-18(26(20)10-5-11-30-2)21(28)24-14-16-7-3-8-23-13-16/h3-4,6-9,12-13H,5,10-11,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFDCNWWHHIBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C21H24N4O3
- Molecular Weight : 392.45 g/mol
- Key Functional Groups : Dihydropyrido, pyrimidine, carboxamide
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine compounds exhibit significant antidiabetic properties. For instance, these compounds have been shown to stimulate glucose uptake in muscle and fat cells, thereby reducing blood glucose levels without affecting insulin concentration. A study demonstrated that certain derivatives increased insulin sensitivity by 7.4% to 37.4% in mouse adipocytes when tested at concentrations ranging from 0.3 to 100 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A derivative showed a minimum inhibitory concentration (MIC) against Candida albicans approximately 25% of that of clotrimazole, indicating promising antifungal activity. Furthermore, several pyrrolo derivatives have demonstrated good activity against various bacterial strains while maintaining low toxicity towards VERO cells .
Anticancer Activity
The anticancer potential of the compound has been assessed through cytotoxicity studies against several cancer cell lines. Notably, it exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards breast cancer and noncancerous cardiac cell lines. This selectivity suggests a favorable therapeutic index for potential anticancer applications .
Sedative and Anxiolytic Effects
In animal models, certain derivatives of the compound have been tested for sedative and anxiolytic effects. These studies indicated a significant decrease in locomotor activity at specific doses, suggesting potential applications in anxiety disorders or as sedatives .
In Vivo Studies
- Antidiabetic Efficacy : In vivo studies involving cynomolgus monkeys demonstrated that a related compound showed excellent bioavailability (95%) and significant efficacy in enhancing insulin sensitivity without activating cytochrome P450 enzymes, which are crucial for drug metabolism .
- Cytotoxicity Testing : A series of synthesized derivatives were tested against three cancer cell lines (ovarian, breast, and cardiac). The most active compounds showed a significant reduction in cell viability in ovarian cancer cells while sparing healthy cells, highlighting their potential as targeted cancer therapies .
Pharmacokinetic Profiles
Pharmacokinetic evaluations revealed that some derivatives had favorable absorption characteristics and minimal protein binding (around 90%), which is beneficial for maintaining therapeutic levels in the bloodstream without excessive side effects .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at N-1 and Carboxamide Nitrogen
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step reactions, including condensation and cyclization steps. Key considerations include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts may accelerate coupling reactions, as seen in analogous pyrido-pyrrolo-pyrimidine syntheses .
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to achieve ≥95% purity .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of techniques is critical:
- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., δ ~7.8–8.2 ppm for pyridine protons, δ ~160–170 ppm for carbonyl carbons) .
- High-resolution mass spectrometry (HRMS) : Match experimental m/z with theoretical molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₅O₃: 442.18) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable .
Q. What in vitro assays are recommended for preliminary biological screening?
Prioritize assays aligned with structural analogs:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
- Enzyme inhibition : Fluorescence polarization assays for PARP-1 inhibition, given the compound’s structural similarity to known inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across structural analogs?
Contradictions often arise from substituent variations (e.g., pyridin-3-ylmethyl vs. tetrahydrofuran groups). Strategies include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing the pyridine ring with phenyl groups) and test activity .
- Molecular docking : Simulate binding to targets like PARP-1 (PDB ID: 5DS3) to identify critical interactions (e.g., hydrogen bonds with Ser904 or hydrophobic contacts with Tyr907) .
- Meta-analysis : Compare published IC₅₀ values of analogs to contextualize discrepancies (e.g., 2- to 5-fold differences due to methoxypropyl chain length) .
Q. What methodologies are suitable for studying the compound’s pharmacokinetics (ADME)?
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsome incubations (human/rat) with LC-MS/MS to identify phase I/II metabolites .
- Half-life : In vivo studies in rodent models, sampling plasma at intervals (0–24 hr) and quantifying via UPLC .
- Computational tools : Use SwissADME to predict logP (estimated ~2.1) and BBB permeability .
Q. How can researchers optimize the compound for selective target engagement?
- Proteomic profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target binding .
- Kinase panel screening : Test against a panel of 50+ kinases to assess selectivity (e.g., avoid off-target inhibition of JAK2 or EGFR) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to guide structural refinements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
